

Comparative Toxicity of Irloxacin in Rodents: A Comprehensive Guide

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Compound of Interest

Compound Name: **Irloxacin**

Cat. No.: **B1207253**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of **Irloxacin**, a fluoroquinolone antibacterial agent, in relation to other commonly used fluoroquinolones in rodent models. The information is compiled from various preclinical safety and toxicity studies to assist researchers and drug development professionals in evaluating its toxicological profile.

Executive Summary

Irloxacin demonstrates a low acute toxicity profile in both mice and rats. Sub-chronic oral administration studies in rats have identified the kidney as the primary target organ for toxicity, with a non-toxic effect level established at 100 mg/kg/day over a 13-week period. Developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity, although maternal and fetal toxicity were observed at higher doses. Comparative data for other fluoroquinolones such as Ciprofloxacin, Levofloxacin, Moxifloxacin, Norfloxacin, Ofloxacin, and Enoxacin are presented to provide a broader context for **Irloxacin**'s toxicity profile. Information regarding the genotoxicity and carcinogenicity of **Irloxacin** is not readily available in the public domain.

Data Presentation

Table 1: Acute Toxicity of Fluoroquinolones in Rodents (Oral LD50)

Fluoroquinolone	Species	Sex	LD50 (mg/kg)	Reference
Irloxacin	Rat	M/F	>5000	[1]
Mouse	M/F	>5000	[1]	
Ciprofloxacin	Mouse	-	1280.5 (i.p.)	[2]
Levofloxacin	Rat	M	1478	[3]
F	1507	[3]		
Mouse	M	1881	[3]	
F	1803	[3]		
Moxifloxacin	Rat	-	1320-2045	[4]
Mouse	-	435-758	[4]	
Norfloxacin	Rat	F	>2000	[5]

M: Male, F: Female, i.p.: Intraperitoneal

Table 2: Sub-chronic Oral Toxicity of Irloxacin in Rats (13-week study)

Dose (mg/kg/day)	Key Findings	Reference
100	No-Observed-Adverse-Effect Level (NOAEL)	[1]
450	Dark or cloudy urine, increased urinary protein, increased liver and kidney weights, presence of lipofuscin in kidneys.	[1]
2000	In addition to effects at 450 mg/kg: increased plasma urea, degeneration and/or dilatation of proximal renal tubules, and chronic interstitial nephritis in males.	[1]

Table 3: Developmental Toxicity of Irloxacin

Species	Dose (mg/kg/day)	Maternal Toxicity	Embryo/Fetal Toxicity	Teratogenicity	Reference
Rat	100	NOAEL	NOAEL	None Observed	[6]
350	Transient stasis in body weight gain, increased liver and kidney weights.	Decreased fetal body weight.	None Observed	[6]	
1000	Reduced food consumption, transient stasis in body weight gain, increased liver and kidney weights.	Decreased fetal and placental weights.	None Observed	[6]	
Rabbit	150	NOAEL	NOAEL	None Observed	[6]
350	Decreased body weight, food consumption, and fecal output; abortions.	Not specified	None Observed	[6]	

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Acute Oral Toxicity Study (Irloxacin)

Objective: To determine the median lethal dose (LD50) of **Irloxacin** following a single oral administration in rats and mice.[\[1\]](#)

Methodology:

- Test Species: Sprague-Dawley rats and CD-1 mice of both sexes.
- Administration: A single dose of **Irloxacin** was administered by oral gavage.
- Dosage: For the oral route, the limit test was performed at 5000 mg/kg. For the intraperitoneal route, doses up to 2000 mg/kg were used.[\[1\]](#)
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.
- Endpoints: LD50 value, clinical signs of toxicity, and gross necropsy findings.

Sub-chronic Oral Toxicity Study (Irloxacin)

Objective: To evaluate the potential toxicity of **Irloxacin** following repeated oral administration in rats for 13 weeks.[\[1\]](#)

Methodology:

- Test Species: Sprague-Dawley rats.
- Administration: **Irloxacin** was administered daily by oral gavage for 13 weeks.
- Dosage Groups: 0 (vehicle control), 100, 450, and 2000 mg/kg/day.[\[1\]](#)
- Observations: Clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis were monitored throughout the study.
- Endpoints: NOAEL, target organs of toxicity, and histopathological changes.

Developmental Toxicity Study (Irloxacin)

Objective: To assess the potential embryotoxic and teratogenic effects of **Irloxacin** in pregnant rats and rabbits.[\[6\]](#)

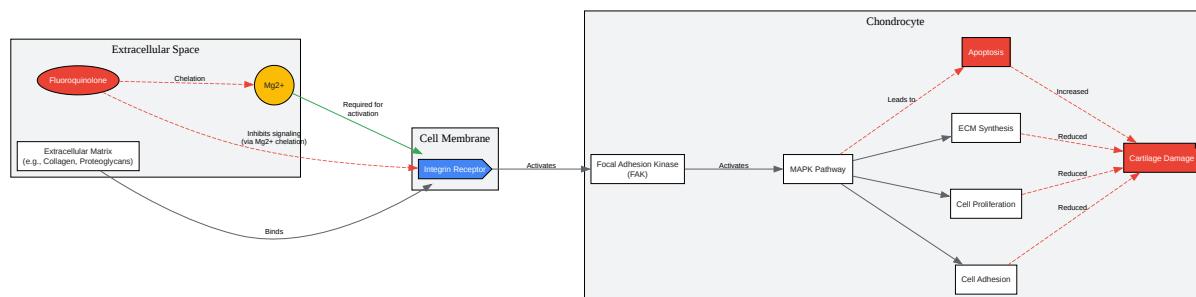
Methodology:

- Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
- Administration: **Irloxacin** was administered orally during the period of organogenesis (gestation day 6-15 for rats and 6-18 for rabbits).
- Dosage Groups (Rats): 0, 100, 350, and 1000 mg/kg/day.[\[6\]](#)
- Dosage Groups (Rabbits): 0, 50, 150, and 350 mg/kg/day.[\[6\]](#)
- Endpoints: Maternal clinical signs, body weight, food consumption, reproductive parameters (number of corpora lutea, implantations, resorptions), fetal viability, fetal weight, and external, visceral, and skeletal fetal abnormalities.

Mandatory Visualization

Fluoroquinolone-Induced Arthropathy Signaling Pathway

Fluoroquinolones are known to induce arthropathy, particularly in juvenile animals. A proposed mechanism involves the chelation of magnesium ions, which are crucial for the proper function of integrin receptors on chondrocytes. This disruption of integrin signaling can lead to downstream effects on cell adhesion, proliferation, and extracellular matrix production, ultimately resulting in cartilage damage.

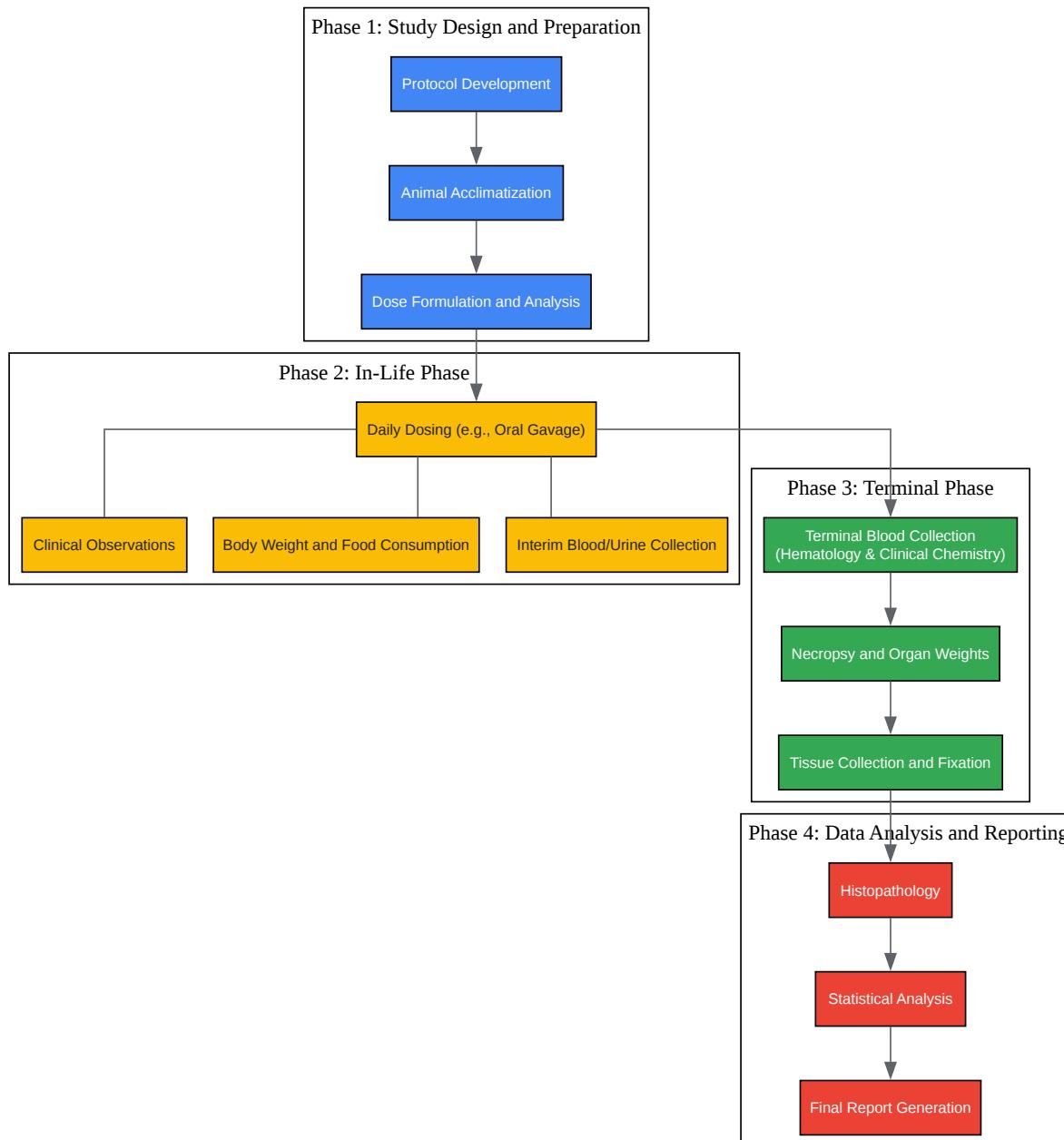


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Caption: Proposed signaling pathway for fluoroquinolone-induced arthropathy.

Experimental Workflow for a Rodent Sub-chronic Toxicity Study

The following diagram illustrates a typical workflow for a 28-day or 90-day repeated-dose oral toxicity study in rodents, a common preclinical assessment.

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